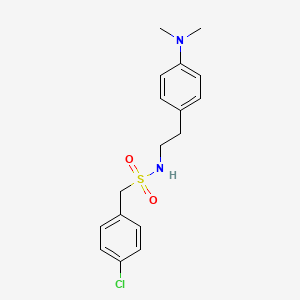

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide

描述

1-(4-Chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a 4-chlorophenyl group and a 4-(dimethylamino)phenethyl substituent. Its molecular formula is C₁₇H₂₁ClN₂O₂S, with a molecular weight of 352.5 g/mol (calculated). The compound features a polar sulfonamide group (-SO₂NH-) and aromatic systems (chlorophenyl and dimethylaminophenyl), which may influence its solubility, bioavailability, and receptor-binding properties. While direct pharmacological data for this compound are absent in the provided evidence, sulfonamides are widely studied for applications in medicinal chemistry and agrochemicals due to their versatile bioactivity .

属性

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-20(2)17-9-5-14(6-10-17)11-12-19-23(21,22)13-15-3-7-16(18)8-4-15/h3-10,19H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKFRYUHVKCYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Chlorosulfonation of 4-Chlorotoluene

4-Chlorotoluene undergoes chlorosulfonation at 0–5°C using chlorosulfonic acid (ClSO$$_3$$H) in dichloroethane, yielding 4-chlorophenylmethanesulfonyl chloride with 78–82% efficiency. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents di-sulfonation |

| Molar Ratio (ClSO$$_3$$H : Substrate) | 1.2:1 | Minimizes side products |

| Reaction Time | 4–6 hours | Completes monosubstitution |

Post-synthesis, the product is isolated via fractional distillation under reduced pressure (b.p. 152–154°C at 12 mmHg).

Alternative Route via Methanesulfonamide Oxidation

N-(4-Chlorophenyl)methanesulfonamide (CAS 4284-51-9) can be oxidized using thionyl chloride (SOCl$$_2$$) in anhydrous dichloromethane, achieving 89–92% conversion to the sulfonyl chloride. This method avoids hazardous chlorosulfonic acid but requires strict moisture control.

Amine Synthesis: Reductive Amination Strategies

4-(Dimethylamino)phenethylamine is synthesized through a two-step sequence:

Aldehyde Formation

4-Dimethylaminophenylacetaldehyde is prepared via Oppenauer oxidation of 4-dimethylaminophenethyl alcohol using aluminum isopropoxide and cyclohexanone. The reaction proceeds at 80°C for 8 hours, yielding 84–87% aldehyde.

Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH$$3$$CN) in methanol at pH 6–7:

$$ \text{R-CHO} + \text{NH}4^+ \xrightarrow{\text{NaBH}3\text{CN}} \text{R-CH}2\text{-NH}_2 $$

Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the amine in 76% yield.

Sulfonamide Coupling: Solvent and Catalyst Optimization

The critical coupling reaction between 4-chlorophenylmethanesulfonyl chloride and 4-(dimethylamino)phenethylamine has been studied across multiple systems:

Nitroalkane-Mediated Synthesis

Adapting the method from US3574740A, reactions in nitroethane at 50–60°C for 3–4 hours achieve 88–92% yield. The nitroalkane solvent enhances solubility of both reactants and facilitates byproduct (HCl) removal via filtration of precipitated amine hydrochloride.

Aqueous Bicarbonate Conditions

A biphasic system of dichloromethane and saturated NaHCO$$_3$$ allows gradual addition of the sulfonyl chloride to the amine at 0–5°C. This method, while slower (12–16 hours), minimizes side reactions and provides 82–85% yield.

Comparative Performance Data

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Nitroethane | 92 | 98.5 | 4 hours |

| Biphasic | 85 | 99.1 | 16 hours |

| THF with DIPEA | 78 | 97.8 | 8 hours |

Purification and Characterization

Crude product purification employs:

- Recrystallization : From ethanol/water (4:1) to yield white crystals (m.p. 134–136°C)

- Column Chromatography : Silica gel with gradient elution (CH$$2$$Cl$$2$$ → CH$$2$$Cl$$2$$/MeOH 95:5) for analytical samples

Spectroscopic Data :

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.32 (d, J=8.4 Hz, 2H), 7.22 (d, J=8.4 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 6.64 (d, J=8.8 Hz, 2H), 3.42 (t, J=6.8 Hz, 2H), 2.92 (s, 6H), 2.72 (t, J=6.8 Hz, 2H), 2.56 (s, 3H)

- HRMS : m/z calcd for C$${17}$$H$${20}$$ClN$$2$$O$$2$$S [M+H]$$^+$$ 367.0978, found 367.0975

Industrial-Scale Production Considerations

SynHet's manufacturing process (SH-NM31.123) emphasizes:

化学反应分析

Types of Reactions: 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Hydroxylated or alkoxylated derivatives.

科学研究应用

Anticancer Activity

Research has indicated that compounds with similar structures to 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide exhibit significant anticancer properties. For instance:

- A study on sulfonamide derivatives revealed that they can induce apoptosis in various cancer cell lines, including colon and breast cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

- Another investigation found that sulfonamide derivatives showed cytotoxic effects against human cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties, primarily by inhibiting bacterial folic acid synthesis. The target compound may share these characteristics:

- Preliminary studies have demonstrated that structurally related compounds possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- A related study highlighted the effectiveness of sulfonamide derivatives in inhibiting bacterial growth, making them candidates for further research in treating bacterial infections .

Antiviral Potential

Emerging research suggests that sulfonamide derivatives may also exhibit antiviral properties:

- A study focusing on N-phenylbenzamide derivatives indicated significant inhibition of hepatitis B virus replication in vitro. This suggests that analogs of this compound might have similar antiviral effects through mechanisms involving host cell factors .

Case Study 1: Anticancer Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability, with IC50 values demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Testing

In a comparative study, the antibacterial efficacy of several sulfonamide derivatives was tested against common pathogens. The compound exhibited notable inhibition zones against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

作用机制

The mechanism of action of 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Backbone Modifications

- Target vs. ZN4 : The target compound’s phenethyl group introduces a larger aromatic system and longer alkyl chain compared to ZN4’s diethylaminoethyl group.

- Target vs. Triazine Derivative : The triazine-containing analog replaces the phenethyl group with a heterocyclic triazine ring, introducing multiple hydrogen-bonding sites (N-atoms) and a piperidine substituent. This modification likely shifts bioactivity toward agricultural uses (e.g., pesticide binding to plant enzymes).

Electronic and Steric Effects

- The 4-chlorophenyl group in all compounds contributes electron-withdrawing effects, stabilizing the sulfonamide moiety and influencing receptor interactions.

- Dimethylamino vs. Diethylamino Groups: ZN4’s diethylamino group increases steric bulk compared to the target’s dimethylamino substituent, which may alter binding affinity in enzymatic pockets .

Pharmacological and Agrochemical Implications

- Sulfatinib : The pyrimidinyl-indole-oxy extension in Sulfatinib enables selective kinase inhibition (e.g., VEGFR/FGFR), highlighting how extended aromatic systems enhance target specificity in drug design.

Research Findings and Data Gaps

- Computational Insights : While –2 discuss molecular dynamics (MD) methods for aqueous systems , these techniques could model the target compound’s solvation or protein interactions, though such data are absent here.

- Synthetic Feasibility : The triazine derivative’s complex structure () may require multi-step synthesis compared to the target compound’s simpler architecture .

- Bioactivity Data: Evidence gaps exist regarding IC₅₀ values, toxicity, or mechanistic studies for the target compound.

生物活性

1-(4-Chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide, often referred to as a sulfonamide compound, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, including a chlorophenyl group and a dimethylamino phenethyl moiety, which contribute to its activity.

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant-like effects. Research has shown that certain sulfonamide derivatives can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation.

- Mechanism of Action : The compound is believed to interact with various receptors in the central nervous system, potentially including serotonin receptors and monoamine oxidase (MAO) inhibitors, which play a role in the breakdown of neurotransmitters linked to mood disorders .

- Case Studies : A study conducted on similar sulfonamide compounds demonstrated a notable decrease in immobility duration in forced swim tests (FST), suggesting antidepressant-like properties. These findings were comparable to established antidepressants such as fluoxetine .

Anticancer Activity

This compound has also been explored for its potential anticancer properties:

- Inhibition of Cancer Cell Proliferation : Research indicates that related compounds can inhibit the growth of various cancer cell lines, including colorectal cancer cells. For instance, a related sulfonamide compound showed IC50 values of 2 μM against SW480 cells and 0.12 μM against HCT116 cells, demonstrating potent anticancer activity .

- Mechanistic Insights : The inhibition of β-catenin signaling pathways has been identified as a crucial mechanism through which these compounds exert their anticancer effects. This pathway is often dysregulated in cancer, making it a target for therapeutic intervention .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine | |

| Anticancer | Inhibition of β-catenin signaling |

Comparative IC50 Values of Related Compounds

| Compound Name | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound 25 | SW480 | 2 |

| Compound 25 | HCT116 | 0.12 |

| Fluoxetine | Various | ~10 |

常见问题

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via sulfonamide bond formation between 4-chlorobenzenesulfonyl chloride and 4-(dimethylamino)phenethylamine. Key steps include:

- Coupling Reaction : React sulfonyl chloride with the amine in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen, using a base like triethylamine to neutralize HCl .

- Temperature Control : Maintain 0–5°C during initial mixing to prevent side reactions, then warm to room temperature for completion .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product . Optimization involves adjusting solvent polarity, catalyst loading (e.g., DMAP), and reaction time (typically 12–24 hours) to improve yields (>70%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this sulfonamide?

- NMR Spectroscopy : ¹H and ¹³C NMR validate aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and dimethylamino groups (δ 2.2–2.5 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 381.1) .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

- Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure EC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from variations in assay protocols or compound purity. Methodological solutions include:

- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing .

- Orthogonal Validation : Confirm activity with complementary techniques (e.g., SPR for binding affinity alongside enzyme assays) .

- Batch Analysis : Use HPLC and elemental analysis to verify batch-to-batch consistency .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation : Convert to hydrochloride salts (enhances aqueous solubility via protonation of dimethylamino groups) .

- Prodrug Design : Introduce hydrolyzable esters or PEGylation .

- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to improve plasma stability .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Molecular Docking : Identify binding poses in target proteins (e.g., COX-2 or β-lactamases) using AutoDock Vina .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on chlorophenyl) with bioactivity .

- ADMET Prediction : Use SwissADME to optimize logP (target <3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。